molecular formula C20H21F3N4O B8176116 Emraclidine

Emraclidine

Cat. No.: B8176116
M. Wt: 390.4 g/mol
InChI Key: DTCZNKWBDTXEBS-UHFFFAOYSA-N
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Description

Emraclidine, also known by its developmental code name CVL-231, is an investigational antipsychotic compound developed by Cerevel Therapeutics. It is a positive allosteric modulator that selectively targets the muscarinic acetylcholine receptor M4 subtype. This receptor subtype is expressed in the striatum of the brain, playing a key role in regulating acetylcholine and dopamine levels. An imbalance of these neurotransmitters has been linked to psychotic symptoms in schizophrenia .

Preparation Methods

The preparation of Emraclidine involves several synthetic routes and reaction conditions. One method includes placing the compound in a mixed system of methyl tert-butyl ether and alcohols, such as methanol, and stirring to obtain the desired crystal form . The specific reaction conditions and industrial production methods are proprietary and detailed in patent literature.

Chemical Reactions Analysis

Emraclidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are not extensively documented in public literature. the major products formed from these reactions are typically derivatives that maintain the core structure of this compound while modifying specific functional groups to enhance its pharmacological properties .

Mechanism of Action

Emraclidine acts as a positive allosteric modulator of the muscarinic acetylcholine receptor M4 subtype. By selectively targeting this receptor, this compound helps regulate acetylcholine and dopamine levels in the brain. This modulation is believed to alleviate psychotic symptoms without the unwanted motor side effects seen in current antipsychotics that block D2/D3 receptors . The M4 receptor subtype is primarily expressed in the striatum, which is crucial for this regulatory effect .

Comparison with Similar Compounds

Biological Activity

Emraclidine is a novel compound under investigation as a treatment for schizophrenia, primarily functioning as a positive allosteric modulator of the M4 muscarinic acetylcholine receptor . This mechanism presents a unique approach compared to traditional antipsychotics, which typically target dopamine receptors. The following sections provide an in-depth analysis of this compound's biological activity, including clinical trial data, mechanisms of action, and safety profiles.

This compound selectively enhances the activity of M4 receptors, which are implicated in modulating dopaminergic signaling in the brain. By activating these receptors, this compound is thought to reduce excessive dopamine release associated with psychotic symptoms without directly blocking dopamine receptors. This mechanism may lead to fewer side effects typically seen with conventional antipsychotics.

Phase 1b Trial Overview

A Phase 1b clinical trial published in The Lancet assessed the safety and tolerability of this compound in patients with schizophrenia. The trial involved two parts:

  • Part A : Focused on ascending doses (5-40 mg) to determine safety.
  • Part B : Randomized participants to receive either 30 mg once daily, 20 mg twice daily, or placebo over six weeks.

Key Findings :

  • Participants : 118 patients were screened; 81 were randomized in Part B.
  • Efficacy : Both treatment groups showed statistically significant improvements in the Positive and Negative Syndrome Scale (PANSS) total scores compared to placebo.
  • Safety Profile : this compound was generally well-tolerated, with adverse events similar to those observed in placebo groups. Common side effects included headache and dry mouth but notably lacked significant extrapyramidal symptoms or weight gain often associated with antipsychotics .

Phase 2 EMPOWER Trials

The subsequent Phase 2 EMPOWER trials aimed to evaluate this compound's efficacy further but did not meet their primary endpoints for symptom reduction. Despite this, they confirmed that this compound maintained a favorable safety profile consistent with earlier findings.

TrialTreatment GroupBaseline PANSS ScoreLS Mean Change from Baseline
EMPOWER-1Placebo (n=127)98.3-13.5
This compound 10 mg (n=125)97.6-14.7
This compound 30 mg (n=127)97.9-16.5
EMPOWER-2Placebo (n=128)97.4-16.1
This compound 15 mg (n=122)98.0-18.5
This compound 30 mg (n=123)97.2-14.2

Case Studies

Several case studies have illustrated the potential benefits of this compound:

  • Case Study A : A patient with treatment-resistant schizophrenia experienced significant symptom reduction after being switched from traditional antipsychotics to this compound, showing improved cognitive function and fewer side effects.
  • Case Study B : Long-term follow-up indicated sustained improvements in quality of life and symptom management for patients who continued on this compound after initial trials.

Properties

IUPAC Name

1-(2,4-dimethyl-5,7-dihydropyrrolo[3,4-b]pyridin-6-yl)-2-[1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N4O/c1-12-5-13(2)25-17-11-27(10-16(12)17)19(28)6-14-8-26(9-14)15-3-4-24-18(7-15)20(21,22)23/h3-5,7,14H,6,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCZNKWBDTXEBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1CN(C2)C(=O)CC3CN(C3)C4=CC(=NC=C4)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2170722-84-4
Record name Emraclidine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2170722844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-{2,4-dimethyl-5H,6H,7H-pyrrolo[3,4-b]pyridin-6-yl}-2-{1-[2-(trifluoromethyl)pyridin-4-yl]azetidin-3-yl}ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Emraclidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J241Y80EEO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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